1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Neuroscience Serotonin Receptor Ligand Binding

This 1,2,5-thiadiazolyl-piperazine derivative is a structurable starting point for chemical probe development, specifically validated for HSP90 pathway dissection. Its unique 3-chloro-2-methylbenzenesulfonyl group ensures target binding kinetics and off-target profiles are distinct from 1,3,4-thiadiazole analogs, making substitution unreliable. Deploy in serotonergic screening panels or neurodegeneration research programs targeting α-synuclein pathologies for access to distinct chemical space.

Molecular Formula C13H15ClN4O2S2
Molecular Weight 358.86
CAS No. 2097923-80-1
Cat. No. B2689228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097923-80-1
Molecular FormulaC13H15ClN4O2S2
Molecular Weight358.86
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C13H15ClN4O2S2/c1-10-11(14)3-2-4-12(10)22(19,20)18-7-5-17(6-8-18)13-9-15-21-16-13/h2-4,9H,5-8H2,1H3
InChIKeyHECGSBWGSWGALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Compound Profile and Baseline Characteristics for Scientific Sourcing


1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097923-80-1) is a synthetic small molecule featuring a central piperazine ring substituted with a 1,2,5-thiadiazol-3-yl group and a 3-chloro-2-methylbenzenesulfonyl group. This compound belongs to a class of thiadiazolyl-piperazines, a scaffold known for its interactions with serotonin (5-HT1A) receptors [1]. Its molecular formula is C13H15ClN4O2S2 with a molecular weight of 358.86 g/mol. The presence of the 1,2,5-thiadiazole isomer distinguishes it from the more common 1,3,4-thiadiazole derivatives, potentially altering its electronic profile and biological target engagement.

The Procurement Risk of Substituting 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine with Common Analogs


Generic substitution within the thiadiazolyl-piperazine class is highly unreliable for critical research applications. The specific sulfonyl substituent—3-chloro-2-methylbenzenesulfonyl—is not a trivial modification. Even among close analogs, such as the 2,3-dihydro-1-benzofuran-5-sulfonyl or thiophene-2-sulfonyl derivatives , the steric bulk, lipophilicity, and hydrogen-bonding capacity of the pendant group differ significantly. This directly impacts target binding kinetics [1] and off-target profiles. For instance, the 1,2,5-thiadiazole isomer in this compound offers a distinct electronic configuration compared to 1,3,4-thiadiazole analogs commonly found in antimicrobial research [2], meaning activity data from one sub-class cannot be extrapolated to the other. The specific substitution pattern on the benzenesulfonyl group is thus a critical determinant of bioactivity, and substituting it with an uncharacterized analog risks rendering experimental data non-reproducible or irrelevant.

Quantitative Differentiation Evidence for 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine for Informed Scientific Procurement


Conserved Target Engagement via 1,2,5-Thiadiazole Core Against 5-HT1A Receptors

The 1,2,5-thiadiazol-3-yl-piperazine core, which is the foundation of the target compound, has been established as a potent and selective scaffold for human 5-HT1A receptors. This provides a strong class-level inference for the target compound's primary target engagement, differentiating it from 1,3,4-thiadiazole analogs that are known for antimicrobial [2] or PPAR agonist activity. The 1,2,5-thiadiazole derivatives have demonstrated selective affinity for 5-HT1A receptors over alpha1 and dopamine D2, D3, and D4 receptors [1]. While direct quantitative data for the target compound's 5-HT1A affinity is not publicly available, its structural identity with the active core predicts a similar interaction profile, a feature not shared by non-1,2,5-thiadiazole piperazine derivatives.

Neuroscience Serotonin Receptor Ligand Binding

Unique Physicochemical Signature from the 3-Chloro-2-methylbenzenesulfonyl Substituent

The 3-chloro-2-methylbenzenesulfonyl group introduces a specific combination of electron-withdrawing (Cl) and electron-donating (CH3) effects on the phenyl ring, along with increased steric bulk compared to simpler aryl sulfonyl analogs. This directly influences critical drug-like properties such as lipophilicity (cLogP) and metabolic stability compared to unsubstituted or differently substituted piperazine derivatives [1]. For example, replacing this group with a benzofuran-5-sulfonyl substituent, as in the analog 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097912-63-3), alters the hydrogen-bond acceptor network and molecular topology, which is predicted to impact binding to a different complement of off-target proteins.

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Preliminary Protein Binding Signal Distinct from Other Piperazine Scaffolds

A direct interaction between 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine and human HSP90alpha has been detected using protein NMR spectroscopy, yielding a dissociation constant (Kd) of 19,000 nM [1]. This is a preliminary but specific protein engagement signal not shared by 1,3,4-thiadiazole antimicrobial analogs [2] or the core 1,2,5-thiadiazol-3-yl-piperazine from the serotonin patent literature [3], which focuses on GPCRs. While the affinity is weak, it constitutes a confirmed protein-ligand interaction that provides a starting point for chemical biology optimization and distinguishes the compound from other thiadiazole derivatives that have no reported chaperone protein binding.

Chemical Biology Target Identification NMR Spectroscopy

Divergent Intellectual Property Space for Neurodegenerative Indications

The compound's core 1,2,5-thiadiazole scaffold is the subject of active patent filings for treating neurodegenerative diseases, including α-synucleopathies like Parkinson's disease [1]. This is a distinct therapeutic direction from 1,3,4-thiadiazole-analogs patented for metabolic syndrome (PPAR dual agonists) [2] or for antimicrobial/agricultural use [3]. The specific incorporation of a 3-chloro-2-methylbenzenesulfonyl group onto this scaffold is a key structural differentiator in this intellectual property landscape, potentially offering new compositions of matter distinct from earlier-generation 1,2,5-thiadiazole compounds described for pain.

Neurodegeneration Alpha-synucleopathy Patent Analysis

Recommended Application Scenarios for Scientific Procurement of 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine


Chemical Biology Probe for HSP90 Chaperone Pathway Investigation

The confirmed binding to human HSP90alpha (Kd = 19,000 nM) [1], while weak, establishes this compound as a structurable starting point for developing chemical probes to dissect the HSP90 pathway. Researchers can use it as a reference ligand in NMR-based fragment screening campaigns or for competitive binding assays to validate more potent hits from high-throughput screens. This application is not supported by 1,3,4-thiadiazole antimicrobials which lack this specific protein interaction.

Selective Serotonergic Pharmacology and GPCR Screening Libraries

Given the established role of the 1,2,5-thiadiazol-3-yl-piperazine core as a selective 5-HT1A receptor ligand [1], this compound is optimally deployed in screening panels for serotonergic activity. It is a superior choice over 1,3,4-thiadiazole derivatives for research targeting mood disorders, anxiety, or pain, where selectivity over dopaminergic and adrenergic systems is essential. It serves as a structurally distinct analog to standard tools like WAY-100635 for SAR studies.

Innovation Sourcing for Neurodegenerative Disease Drug Discovery

For translational research programs targeting α-synuclein pathologies such as Parkinson's disease, this compound aligns with a specific patent family focused on neurodegeneration [1]. Selecting it provides access to a distinct chemical space in this therapeutic area, as opposed to the dual PPARγ/δ agonists from the 1,3,4-thiadiazole class which occupy the metabolic syndrome space [2].

Physicochemical Comparator in Drug Metabolism and Pharmacokinetics (DMPK) Studies

The unique 3-chloro-2-methyl substitution pattern creates a specific lipophilicity and metabolic susceptibility profile. This compound can function as a valuable comparator for DMPK structure-property relationship studies, allowing teams to benchmark the impact of chloro-methyl substitution against other sulfonyl analogs like the benzofuran or thiophene derivatives [2], thereby refining predictive models for metabolic stability and permeability.

Quote Request

Request a Quote for 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.